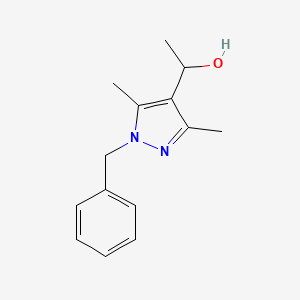

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol

描述

1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is a pyrazole-based compound featuring a benzyl group at the 1-position, methyl groups at the 3- and 5-positions, and an ethanol moiety at the 4-position of the pyrazole ring.

属性

IUPAC Name |

1-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-10-14(12(3)17)11(2)16(15-10)9-13-7-5-4-6-8-13/h4-8,12,17H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMXQGGNQXIKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired ethanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.

化学反应分析

Oxidation Reactions

The ethanol moiety undergoes oxidation to form carbonyl derivatives under controlled conditions:

Key Findings :

-

FeCl₃·6H₂O with TEMPO selectively oxidizes the ethanol group to an aldehyde without over-oxidation to carboxylic acids .

-

Strong oxidants like KMnO₄ convert the ethanol group directly to carboxylic acids under acidic or neutral conditions .

Esterification and Functional Group Interconversion

The hydroxyl group participates in esterification and related reactions:

Mechanistic Insights :

-

Diazomethane facilitates rapid methylation of the hydroxyl group under mild conditions .

-

Tosylation enhances leaving-group ability for subsequent nucleophilic substitutions .

Reduction Reactions

The ethanol group can be reduced to alkanes or modified alcohols:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 2 h | 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethane | 68% | |

| NaBH₄ + I₂ | CH₃CN, RT, 1 h | Secondary alcohol derivative | 72% |

Notable Observations :

-

LiAlH₄ reduces the ethanol group to a methylene group, retaining the pyrazole ring integrity.

-

NaBH₄/I₂ systems enable selective reductions in complex mixtures .

Substitution Reactions at the Benzyl Group

The benzyl substituent undergoes nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KOtBu + alkyl halides | DMF, 80°C, 8 h | Alkyl-substituted pyrazole derivatives | 65–80% | |

| NaN₃, CuI | DMSO, 120°C, 12 h | Azido-pyrazole analog | 55% |

Structural Impact :

-

Alkylation at the benzyl position enhances hydrophobicity, affecting bioavailability.

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and heterocycle synthesis:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldol Condensation | Acetophenone, NaOH/MeOH | Chalcone derivatives | 82% | |

| Krohnke Pyridine Synthesis | Pyridinium bromide, AcOH | Pyridinylpyrazole hybrids | 70% |

Applications :

科学研究应用

Anticancer Activity

Research indicates that derivatives of 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol exhibit significant antiproliferative effects on various cancer cell lines. A notable study demonstrated that related compounds could modulate the mTORC1 pathway, which plays a crucial role in cell growth and proliferation:

- Mechanism of Action :

Autophagy Modulation

The compound has been identified as a potential autophagy modulator. Autophagy is a cellular process that degrades and recycles cellular components, which can be manipulated for therapeutic benefits:

- Research Findings :

- Studies have shown that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides derived from this compound can increase basal autophagy while impairing autophagic flux under starvation conditions .

- This dual action suggests a novel mechanism through which these compounds may selectively target cancer cells while sparing normal cells.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features |

|---|---|

| 1-Benzyl-3,5-dimethyl-1H-pyrazole | Lacks the ethanamine side chain |

| 2-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | Contains an acetic acid group instead of ethanamine |

| 3,5-Dimethyl-1H-pyrazole | Lacks both benzyl and ethanamine groups |

The combination of the benzyl group and ethanamine side chain in this compound enhances its chemical reactivity and biological activity compared to its analogs .

Case Study 1: Cancer Cell Lines

In a study involving MIA PaCa-2 pancreatic cancer cells, compounds derived from this compound exhibited submicromolar antiproliferative activity. The results indicated that these compounds could effectively reduce mTORC1 activation and promote autophagy under specific nutrient conditions .

Case Study 2: Selective Targeting of Tumor Cells

Another study suggested that these compounds might selectively target solid tumor cells experiencing metabolic stress due to poor nutrient supply. This selectivity could provide therapeutic advantages over conventional autophagy inhibitors that affect both cancerous and normal cells indiscriminately .

作用机制

The mechanism of action of 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the benzyl and ethanol groups can influence its binding affinity and specificity, affecting the overall pharmacological profile.

相似化合物的比较

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides

Key Features :

- Structure: Benzamide group at the 4-position instead of ethanol.

- Activity: These compounds exhibit submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. They modulate mTORC1 activity, disrupt autophagic flux, and accumulate LC3-II under starvation/refeed conditions, suggesting a novel autophagy-modulating mechanism .

Comparison :

- The ethanol group in the target compound may reduce direct interactions with mTORC1 compared to the benzamide analogs, which engage in hydrogen bonding via the amide moiety.

- The absence of the benzamide group likely diminishes antiproliferative potency, highlighting the importance of the amide linkage in bioactivity .

1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (CAS 1123-48-4)

Key Features :

Comparison :

1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol (CAS 1343216-16-9)

Key Features :

Comparison :

Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride (CAS 1025747-64-1)

Key Features :

- Structure: Amino acetate ester at the 4-position; hydrochloride salt improves solubility.

- Applications: Potential prodrug design, where ester hydrolysis releases the active carboxylic acid or alcohol .

Comparison :

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 1210-43-1)

Key Features :

- Structure: Phenyl group at the 1-position; ethanone at the 4-position.

- Safety: Requires careful handling due to toxicity concerns, as noted in its safety data sheet .

Comparison :

- The ethanol moiety reduces electrophilicity compared to the ethanone, decreasing reactivity in nucleophilic reactions .

生物活性

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is a pyrazole derivative that has gained attention for its potential biological activities, particularly in oncology and pharmacology. This compound's unique structure, characterized by a pyrazole ring with a benzyl substituent and an ethanol side chain, contributes to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O, with a molecular weight of 228.29 g/mol. The compound can be synthesized through various methods, typically involving the reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride followed by acylation with ethanoyl chloride.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit significant biological activities:

- Anticancer Activity : Compounds derived from the pyrazole structure have shown promising results in inhibiting the growth of various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells) and breast cancer (MDA-MB-231 cells) .

- Autophagy Modulation : Studies have indicated that these compounds can modulate autophagy pathways by affecting mTORC1 activity. They increase basal autophagy levels but disrupt autophagic flux under nutrient-replete conditions .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Inhibits growth of multiple cancer cell lines (e.g., pancreatic, breast) |

| Autophagy Modulation | Alters mTORC1 activity; disrupts autophagic flux |

| Anti-inflammatory | Potential effects on inflammation pathways |

| Antimicrobial | Exhibits activity against certain microbial strains |

Anticancer Studies

A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against cancer cells. These compounds reduced mTORC1 activity and increased autophagy at basal levels while impairing autophagic flux during nutrient refeeding . The findings suggest that this class of compounds could serve as novel anticancer agents.

The mechanism by which these compounds exert their anticancer effects appears to involve:

- mTORC1 Inhibition : Inhibition of mTORC1 leads to reduced phosphorylation of downstream targets such as P70S6K and 4EBP1, crucial for cell growth and proliferation.

- Autophagic Flux Disruption : While basal autophagy is increased, the reactivation of mTORC1 during nutrient replenishment is hindered, resulting in the accumulation of autophagic markers like LC3-II .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A compound similar to this compound showed significant tumor reduction in xenograft models of pancreatic cancer.

- Case Study 2 : Another study reported that derivatives exhibited selective toxicity towards hypoxic tumor cells, suggesting a potential therapeutic window in solid tumors .

常见问题

Q. Basic

- 1H/13C-NMR : Assign proton and carbon environments, particularly distinguishing between pyrazole ring protons (δ 2.1–2.5 ppm for methyl groups) and benzyl aromatic protons (δ 7.2–7.4 ppm) .

- X-ray Diffraction : Resolve the 3D structure to confirm substituent positions and hydrogen-bonding interactions, as demonstrated for related pyrazole derivatives .

- FTIR : Identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹ for the ethanol moiety) .

Note: Combine with 2D NMR (COSY, HSQC) for ambiguous assignments .

How can researchers investigate the structure-activity relationship (SAR) of this compound for anticancer activity?

Q. Advanced

- Substituent Modification : Synthesize analogs with variations in the benzyl group (e.g., electron-withdrawing/donating substituents) or pyrazole methyl groups. Test antiproliferative activity in cancer cell lines (e.g., MIA PaCa-2 pancreatic adenocarcinoma) using MTT assays .

- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 monolayers) to prioritize lead compounds .

- Mechanistic Studies : Evaluate effects on mTORC1 (via p-S6K1 Western blotting) and autophagy (LC3-II accumulation under starvation/refeed conditions) .

What experimental strategies resolve contradictions in biological activity data for this compound?

Q. Advanced

- Dose-Response Analysis : Test a wide concentration range to identify biphasic effects, as seen in mTORC1 inhibition at low vs. high doses .

- Orthogonal Assays : Confirm autophagy modulation using tandem fluorescence (mRFP-GFP-LC3) microscopy alongside Western blotting for LC3-II .

- Kinetic Studies : Monitor temporal changes in pathway activity (e.g., hourly sampling post-treatment) to capture dynamic responses .

Critical Step: Replicate experiments under standardized nutrient conditions to minimize variability .

How does this compound influence autophagy and mTORC1 signaling under nutrient stress?

Q. Advanced

- Basal Conditions : Inhibits mTORC1, reducing phosphorylation of downstream targets (e.g., S6K1) and increasing autophagosome formation (LC3-II accumulation) .

- Starvation/Refeed Conditions : Disrupts autophagic flux by impairing mTORC1 reactivation, leading to persistent LC3-II levels and abnormal puncta formation .

Methodological Insight: Use nutrient-deprived media (e.g., EBSS) for starvation and glucose-rich media for refeeding to model stress conditions .

What computational tools support the refinement of this compound’s crystal structure?

Q. Advanced

- SHELXL : Refine X-ray data with restraints for disordered groups (e.g., benzyl rings) and validate using R-factor metrics .

- OLEX2 GUI : Visualize electron density maps to adjust torsion angles and hydrogen-bonding networks .

Data Validation: Cross-check with PLATON for symmetry errors and CCDC databases for similar structures .

How can researchers optimize synthetic yield while minimizing byproducts?

Q. Advanced

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, NiCl₂) for selective reductions .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for alkylation to enhance reaction rates .

- Workup Strategies : Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate ethanol derivatives from unreacted starting materials .

What in vitro models are suitable for evaluating this compound’s antifungal potential?

Q. Advanced

- Antifungal Assays : Test against Candida albicans or Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). Compare IC₅₀ values with fluconazole controls .

- Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining under static vs. dynamic culture conditions .

Follow-Up: Perform time-kill assays to distinguish fungicidal vs. fungistatic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。